REACTION_CXSMILES
|
[OH:1][C:2]1[C:11]([O:12][C:13]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[O:14])=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[Br:21][CH2:22][CH2:23]Br.C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C)C=O>[Br:21][CH2:22][CH2:23][O:1][C:2]1[C:11]([O:12][C:13]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[O:14])=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5] |f:2.3.4|
|
Name
|
|
Quantity
|
42.1 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)OC)C=CC=C1OC(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
135 mL
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
cesium carbonate
|
Quantity
|
76 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature under nitrogen for 6.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
partitioned between water (500 mL) and ethyl acetate (500 mL)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude precipitate was triturated with 50% diethyl ether/hexanes (200 mL)
|
Type
|
WASH
|
Details
|
The solid was washed with 50% diethyl ether/hexanes (2×200 mL)
|
Type
|
CUSTOM
|
Details
|
isolated
|
Reaction Time |
6.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCCOC1=C(C(=O)OC)C=CC=C1OC(=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.6 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 52.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |